molecular formula C18H17NO4S B1676081 Nod-IN-1

Nod-IN-1

Cat. No.: B1676081
M. Wt: 343.4 g/mol
InChI Key: OJMOGUKIYRAILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NOD-IN-1 is a potent inhibitor of nucleotide-binding oligomerization domain-like receptors, specifically targeting nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2. These receptors play a crucial role in the innate immune response by detecting intracellular bacterial components and initiating inflammatory responses .

Scientific Research Applications

NOD-IN-1 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Nod-IN-1 is a potent mixed inhibitor of nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2 . These receptors are part of the innate immune system and play a crucial role in the body’s defense against pathogens .

Mode of Action

This compound interacts with its targets, NOD1 and NOD2, by inhibiting their activity . This interaction results in a decrease in the activation of these receptors, thereby reducing the immune response they would typically initiate . The exact molecular details of this interaction are still under investigation.

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the immune response. NOD1 and NOD2, when activated, can trigger numerous signaling pathways leading to the secretion of various cytokines . These include the nuclear factor kappa B (NF-κB) pathways and the mitogen-activated protein kinase (MAPK) pathway . By inhibiting NOD1 and NOD2, this compound can potentially affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting NOD1 and NOD2, this compound can reduce the immune response triggered by these receptors . This can lead to changes in the production of cytokines and other immune mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability and activity of the compound. Additionally, the presence of other molecules or pathogens can influence the efficacy of this compound’s action on its targets . .

Safety and Hazards

NOD-IN-1 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The modulation of both TLR and NOD signaling is an area of research that has prompted much excitement and debate as a therapeutic strategy in the management of sepsis . Molecules targeting TLR and NOD signaling pathways exist but regrettably thus far none have proven efficacy from clinical trials .

Biochemical Analysis

Biochemical Properties

Nod-IN-1 functions as an inhibitor of NOD1 and NOD2 receptors, with inhibitory concentrations (IC50) of 5.74 μM and 6.45 μM, respectively . These receptors are involved in the recognition of bacterial peptidoglycans and the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This compound interacts with the nucleotide-binding domain of these receptors, preventing their oligomerization and subsequent activation.

Cellular Effects

This compound has significant effects on various cell types, particularly those involved in the immune response. By inhibiting NOD1 and NOD2, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in inflammation and immune activation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the nucleotide-binding domain of NOD1 and NOD2 receptors. This binding prevents the receptors from undergoing conformational changes necessary for their activation. As a result, the downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, are inhibited. This leads to a reduction in the expression of pro-inflammatory genes and the production of cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on NOD1 and NOD2 can diminish with prolonged exposure. Long-term studies have shown that this compound can lead to sustained reductions in inflammation and immune activation, although its efficacy may decrease over time due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits NOD1 and NOD2, leading to reduced inflammation and immune responses. At higher doses, this compound can exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dose further does not enhance its inhibitory effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the activation of NOD1 and NOD2 receptors. By inhibiting these receptors, this compound affects the metabolic flux of pro-inflammatory mediators and reduces the levels of metabolites associated with inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound tends to accumulate in immune cells, particularly macrophages and dendritic cells, where it exerts its inhibitory effects on NOD1 and NOD2 receptors .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with NOD1 and NOD2 receptors. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NOD-IN-1 involves multiple steps, starting with the preparation of the core indole scaffold. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions: NOD-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized indole derivatives, while substitution can introduce different functional groups onto the indole scaffold .

Comparison with Similar Compounds

Uniqueness: NOD-IN-1 is unique in its balanced dual inhibitory activity on both nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. This balanced activity makes it a valuable tool for studying the combined roles of these receptors in immune responses .

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMOGUKIYRAILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (3.7 g, 120 mmol, 80% in paraffin oil) in dry THF (75 mL), a solution of indol-2-carboxylic acid ethyl ester (18.9 g, 100 mmol) in dry THF (75 mL) was added in 1 hour with stirring while the inner temperature was maintained under 30° C. The reaction mixture was stirred for 30 minutes and then a solution of p-toluenesulphonyl chloride (22.9 g, 120 mmol) in dry THF (75 mL) was added dropwise to the stirring reactant. After 2 hours stirring at room temperature and 1 hour at 45° C. the solvent was evaporated in vacuo and the residue partitioned between water and ethyl ether. The organic phase was dried over MgSO4 and the solvent evaporated to leave a solid which was recrystallized from diisopropyl ether (26.8 g, 78%), mp 92°-95° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nod-IN-1
Reactant of Route 2
Reactant of Route 2
Nod-IN-1
Reactant of Route 3
Reactant of Route 3
Nod-IN-1
Reactant of Route 4
Nod-IN-1
Reactant of Route 5
Nod-IN-1
Reactant of Route 6
Nod-IN-1
Customer
Q & A

Q1: What is the primary mechanism of action of Nod-IN-1?

A1: this compound acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.

Q2: How does this compound affect the NOD-like receptor signaling pathway?

A2: this compound significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.

Q3: Does this compound influence other pathways related to inflammation?

A3: Yes, transcriptome sequencing studies revealed that this compound significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []

Q4: What is the significance of STAT1 in the context of this compound activity?

A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by this compound in the context of the NOD-like receptor pathway. [] This suggests that this compound may modulate inflammatory responses by influencing STAT1 activity.

Q5: What evidence supports the efficacy of this compound in promoting wound healing?

A5: In a diabetic rat model of full-thickness skin defects, this compound encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@this compound) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.

Q6: Has this compound been investigated in other models of inflammation?

A6: Yes, research indicates that this compound can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.

Q7: Can this compound modulate the inflammatory response induced by specific bacteria?

A7: Studies have shown that this compound can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for this compound in regulating inflammation triggered by specific bacterial species.

Q8: What is the role of PepT1 in relation to this compound and Tri-DAP?

A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] this compound's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.

Q9: What is known about the structure of this compound?

A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for this compound, is not publicly available in the provided research papers.

Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A10: While specific SAR studies for this compound are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.

Q11: How has this compound been formulated to enhance its therapeutic efficacy?

A11: Researchers successfully encapsulated this compound within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@this compound, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of this compound at the wound site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.